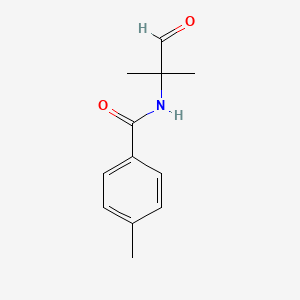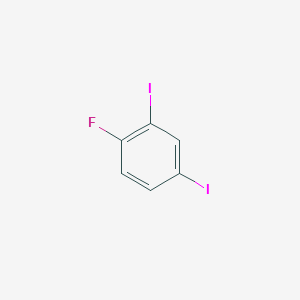![molecular formula C16H27BrN2OSi B13871995 5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine is a complex organic compound that features a bromine atom, a tert-butyl(dimethyl)silyl group, and a piperidinyl group attached to a pyridine ring
Preparation Methods
The synthesis of 5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine typically involves multiple steps. One common synthetic route starts with the bromination of 2-pyridine, followed by the introduction of the piperidinyl group. The tert-butyl(dimethyl)silyl group is then added through a silylation reaction. The reaction conditions often involve the use of reagents such as n-butyllithium and tert-butyl(dimethyl)silyl chloride in anhydrous solvents like tetrahydrofuran .
Chemical Reactions Analysis
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Silylation and Desilylation: The tert-butyl(dimethyl)silyl group can be added or removed through silylation and desilylation reactions.
Common reagents used in these reactions include n-butyllithium, tert-butyl(dimethyl)silyl chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl(dimethyl)silyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological processes by interacting with enzymes, receptors, or other proteins .
Comparison with Similar Compounds
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine can be compared with similar compounds such as:
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: This compound has a similar structure but features a pyrimidine ring instead of a pyridine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl(dimethyl)silyl group and is used in the synthesis of biologically active natural products.
Properties
Molecular Formula |
C16H27BrN2OSi |
|---|---|
Molecular Weight |
371.39 g/mol |
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H27BrN2OSi/c1-16(2,3)21(4,5)20-14-8-10-19(11-9-14)15-7-6-13(17)12-18-15/h6-7,12,14H,8-11H2,1-5H3 |
InChI Key |
ZLFGFFOSJGKCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)




![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)





![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
